molecular formula C12H12N2O6 B15064547 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 62785-33-5

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B15064547
CAS No.: 62785-33-5
M. Wt: 280.23 g/mol
InChI Key: BKWSBNMZIDAGKP-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of hydroxy, methoxy, methyl, and nitro functional groups in this compound contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Nitration: The precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methoxylation: The nitrated intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at positions 6 and 7.

    Methylation: The compound is further methylated using methyl iodide and a base to introduce the methyl group at position 1.

    Hydroxylation: Finally, the compound undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a quinoline derivative with a carbonyl group.

    Reduction: Formation of an amino-substituted quinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the methoxy, methyl, and nitro groups, making it less versatile in chemical reactions.

    6,7-Dimethoxyquinoline: Lacks the hydroxy, methyl, and nitro groups, affecting its reactivity and biological activity.

    1-Methyl-3-nitroquinoline: Lacks the hydroxy and methoxy groups, influencing its chemical behavior and applications.

Uniqueness

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of hydroxy, methoxy, methyl, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

CAS No.

62785-33-5

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

4-hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C12H12N2O6/c1-13-7-5-9(20-3)8(19-2)4-6(7)11(15)10(12(13)16)14(17)18/h4-5,15H,1-3H3

InChI Key

BKWSBNMZIDAGKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C(C1=O)[N+](=O)[O-])O)OC)OC

Origin of Product

United States

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